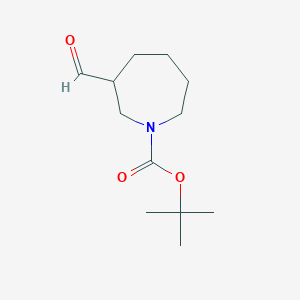

tert-Butyl 3-formylazepane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-formylazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFCEVAYWBVYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of Tert Butyl 3 Formylazepane 1 Carboxylate

Reactivity of the Formyl Moiety within the Azepane Framework

The aldehyde functionality is a highly versatile group that readily participates in a wide array of chemical reactions. Its reactivity is centered around the electrophilic nature of the carbonyl carbon.

The formyl group is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to add to the aldehyde to furnish secondary alcohols. The stereochemical outcome of such additions can be influenced by the conformation of the azepane ring and the steric bulk of the nucleophile and the Boc group.

Interactive Table: Examples of Nucleophilic Addition with Organometallic Reagents

| Reagent | Product | Expected Diastereomeric Ratio |

| Methylmagnesium bromide | tert-Butyl 3-(1-hydroxyethyl)azepane-1-carboxylate | ~1:1 |

| Phenyllithium | tert-Butyl 3-(hydroxy(phenyl)methyl)azepane-1-carboxylate | Dependent on reaction conditions |

| Vinylmagnesium bromide | tert-Butyl 3-(1-hydroxyallyl)azepane-1-carboxylate | ~1:1 |

Cyanide Addition: The addition of cyanide, typically from a source like trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide, would yield a cyanohydrin. This intermediate can be further elaborated, for instance, by hydrolysis to an α-hydroxy acid or reduction to a β-amino alcohol.

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions provide a powerful means to convert the aldehyde into an alkene. The Wittig reaction, employing a phosphonium ylide, and the Horner-Wadsworth-Emmons reaction, using a phosphonate carbanion, can be used to introduce a variety of substituted vinyl groups. The stereoselectivity of these reactions is dependent on the nature of the ylide and the reaction conditions. Stabilized ylides in the Wittig reaction generally favor the formation of (E)-alkenes, while non-stabilized ylides often lead to (Z)-alkenes. The Horner-Wadsworth-Emmons reaction typically provides excellent (E)-selectivity.

The oxidation state of the formyl group can be readily modified to yield either a carboxylic acid or a primary alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, tert-butyl 3-carboxyazepane-1-carboxylate, using a range of oxidizing agents. Mild conditions, such as the Pinnick oxidation (sodium chlorite with a scavenger), are often preferred to avoid potential side reactions. Other common reagents include potassium permanganate (KMnO4) and Jones reagent (CrO3 in sulfuric acid), although these are harsher and may not be compatible with all substrates.

Reduction: The formyl group is easily reduced to a primary alcohol, tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate. Sodium borohydride (NaBH4) is a mild and selective reagent for this transformation, typically used in alcoholic solvents like methanol or ethanol. nih.gov Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that would also effectively reduce the aldehyde, but it is less chemoselective and requires anhydrous conditions.

Interactive Table: Oxidation and Reduction of the Formyl Group

| Reaction Type | Reagent | Product |

| Oxidation | Sodium chlorite, 2-methyl-2-butene | tert-Butyl 3-carboxyazepane-1-carboxylate |

| Reduction | Sodium borohydride | tert-Butyl 3-(hydroxymethyl)azepane-1-carboxylate |

The aldehyde can participate in condensation reactions with various nucleophiles, often followed by dehydration, to form new carbon-carbon and carbon-nitrogen double bonds.

Reductive Amination: This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this one-pot procedure include sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN). This method provides a direct route to N-substituted 3-(aminomethyl)azepane derivatives.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonates, cyanoacetates) in the presence of a weak base. wikipedia.orgnih.govresearchgate.netbhu.ac.insciensage.inforesearchgate.net This reaction leads to the formation of an α,β-unsaturated product.

Transformations Involving the Azepane Nitrogen Atom (Boc-Protected)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The removal of the Boc group is a crucial step to enable further functionalization of the azepane nitrogen. This is typically achieved under acidic conditions.

Acid-Catalyzed Cleavage: Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly used for the complete and rapid removal of the Boc group. stackexchange.comechemi.comnih.gov The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide. Milder acidic conditions, such as hydrochloric acid (HCl) in dioxane or methanol, can also be employed.

Interactive Table: Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2 hours |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room temperature, several hours |

| Formic Acid | - | Room temperature to gentle heating |

Once the Boc group is removed to yield the secondary amine, 3-formylazepane, the nitrogen atom becomes available for a variety of functionalization reactions.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. The choice of base is important to prevent side reactions.

N-Arylation: The introduction of an aryl group onto the azepane nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for this transformation. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgyoutube.com The Chan-Lam coupling, utilizing a copper catalyst, offers an alternative, often milder, approach for N-arylation with arylboronic acids. organic-chemistry.orgwikipedia.orgmdpi.comresearchgate.netdntb.gov.ua

Transformations of the Azepane Ring System

The structural integrity and reactivity of the azepane ring in tert-butyl 3-formylazepane-1-carboxylate are of significant interest for the synthesis of novel and complex molecular architectures. While the saturated azepane core is generally stable, it can be induced to undergo specific transformations under appropriate reaction conditions.

Although specific examples involving this compound are not extensively documented in publicly available literature, general principles of heterocyclic chemistry suggest several potential ring modification and rearrangement pathways. These transformations could alter the ring size or introduce new functionalities within the cyclic framework.

One potential transformation is ring contraction . For instance, certain substituted 3H-azepines have been shown to undergo ring contraction to pyridine derivatives upon treatment with bromine followed by an aqueous base. While this compound is a saturated azepane, oxidative conditions could potentially generate an unsaturated intermediate amenable to such rearrangements.

Another possibility is ring expansion . Methodologies have been developed for the expansion of piperidine (B6355638) rings to form azepane derivatives. While this is the reverse of what might be desired, it highlights the dynamic nature of these ring systems. A hypothetical ring expansion from the azepane could lead to an eight-membered ring, although this would likely require a multi-step sequence involving cleavage and re-closure of the ring.

Transannular cyclizations represent another avenue for modifying the azepane core. The conformational flexibility of the seven-membered ring can bring distant atoms into proximity, enabling the formation of bicyclic structures. For example, if the formyl group at the 3-position were converted to a suitable nucleophile or electrophile, it could potentially react with another position on the ring, such as the nitrogen (after Boc deprotection) or an activated carbon atom, to form a fused or bridged bicyclic system.

The aldehyde functional group at the 3-position of the azepane ring is the primary site for the elaboration of side chains, providing a gateway to a diverse range of more complex molecules. Standard aldehyde chemistry can be readily applied to introduce new carbon-carbon and carbon-heteroatom bonds.

Reductive amination is a powerful method for introducing amine-containing side chains. The reaction of the aldehyde with a primary or secondary amine, in the presence of a reducing agent such as sodium triacetoxyborohydride, forms a new carbon-nitrogen bond. This reaction is highly versatile and allows for the introduction of a wide variety of substituents. A one-pot tandem approach where the reductive amination is followed by in-situ N-Boc protection of the newly formed secondary amine has also been reported as an efficient process. msu.eduus.es

Wittig olefination provides a means to convert the aldehyde into an alkene. By reacting this compound with a phosphorus ylide (a Wittig reagent), the carbonyl oxygen is replaced by a carbon-carbon double bond. The nature of the substituents on the ylide determines the structure of the resulting alkene, allowing for the introduction of various vinyl groups.

Grignard and other organometallic additions offer a straightforward route to secondary alcohols. The addition of a Grignard reagent or an organolithium reagent to the aldehyde will result in the formation of a new carbon-carbon bond and a hydroxyl group. The stereochemical outcome of such additions can sometimes be influenced by the existing stereocenter at the 3-position of the azepane ring, potentially leading to diastereoselective transformations.

The following table summarizes some of the key transformations for side-chain elaboration:

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Secondary or Tertiary Amine |

| Wittig Olefination | Ph₃P=CHR | Alkene |

| Grignard Addition | RMgX, then H₃O⁺ | Secondary Alcohol |

| Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid |

| Reduction | NaBH₄, MeOH | Primary Alcohol |

These reactions represent fundamental transformations that enable the conversion of the 3-formyl group into a variety of other functional groups, thereby allowing for the synthesis of a diverse library of substituted azepane derivatives for various research applications.

Applications of Tert Butyl 3 Formylazepane 1 Carboxylate in Complex Molecular Construction

The Role of tert-Butyl 3-formylazepane-1-carboxylate as a Synthetic Building Block

The strategic placement of a reactive formyl group on the azepane ring, coupled with the presence of a tert-butyloxycarbonyl (Boc) protecting group, renders this compound a highly valuable and versatile intermediate in organic synthesis. The Boc group provides a stable yet readily cleavable means of protecting the nitrogen atom, allowing for selective transformations at other positions of the ring. The aldehyde functionality at the 3-position serves as a versatile handle for a wide array of chemical manipulations, including nucleophilic additions, reductive aminations, and olefination reactions.

Precursor to Substituted Azepane Derivatives

The formyl group of this compound is a gateway to a vast array of substituted azepane derivatives. Its electrophilic nature allows for the introduction of a wide range of substituents at the C3 position through reactions with various nucleophiles. For instance, Grignard reagents and organolithium compounds can add to the aldehyde to generate secondary alcohols, which can be further functionalized.

Reductive amination, a cornerstone of medicinal chemistry, represents another powerful application. The reaction of the aldehyde with primary or secondary amines, followed by reduction with agents such as sodium triacetoxyborohydride, provides a direct route to 3-aminoalkyl-substituted azepanes. This methodology is instrumental in the synthesis of compounds with potential pharmacological activity, as the introduction of amine functionalities can significantly influence a molecule's biological properties.

Furthermore, the aldehyde can participate in Wittig-type reactions, allowing for the extension of the carbon chain and the introduction of double bonds. These olefinic products can then undergo a variety of subsequent transformations, including hydrogenation, epoxidation, or dihydroxylation, to introduce further stereochemical and functional diversity.

Utility in the Synthesis of Annulated and Fused Azepane Systems

Beyond simple substitution, the dual functionality of this compound makes it an excellent starting material for the construction of more complex, polycyclic systems containing the azepane core. The formyl group can act as an electrophilic trigger for intramolecular cyclization reactions. For example, if a nucleophilic moiety is present elsewhere in a molecule appended to the azepane nitrogen (after deprotection of the Boc group) or to a side chain introduced at the 3-position, an intramolecular cyclization can lead to the formation of fused or bridged bicyclic structures.

Methodologies such as the Pictet-Spengler reaction or the Bischler-Napieralski cyclization, traditionally used for the synthesis of isoquinoline and related heterocyclic systems, can be adapted to create novel fused azepane architectures. By carefully designing the substrate, the formyl group can participate in cyclization cascades, leading to the rapid assembly of complex polycyclic scaffolds from relatively simple starting materials.

Contribution to Chemical Diversity and Scaffold Libraries

In the era of high-throughput screening and combinatorial chemistry, the ability to rapidly generate large collections of diverse molecules is paramount for the discovery of new bioactive compounds. The chemical tractability of this compound makes it an ideal building block for the creation of chemical libraries centered around the azepane scaffold.

Design and Synthesis of Diverse Azepane-Based Scaffolds

Diversity-oriented synthesis (DOS) aims to create collections of molecules that cover a broad range of chemical space. The formyl group of this compound can be exploited in various multicomponent reactions (MCRs), such as the Ugi or Passerini reactions. These one-pot reactions allow for the simultaneous introduction of multiple points of diversity, leading to the rapid generation of a wide array of structurally distinct azepane derivatives.

By combining different starting materials in these MCRs, a multitude of substituents can be installed around the azepane core, resulting in a library of compounds with diverse stereochemical and electronic properties. This approach is highly efficient for exploring the structure-activity relationships of azepane-based compounds in a systematic manner.

Methodologies for Parallel Synthesis and Library Generation

The robust and predictable reactivity of this compound lends itself well to automated and parallel synthesis platforms. Solid-phase synthesis techniques can be employed, where the azepane building block is attached to a resin support. This allows for the use of excess reagents and simplified purification procedures, significantly accelerating the process of library generation.

For instance, the azepane can be immobilized on a solid support, and the formyl group can be subjected to a series of reactions in a parallel format. Each reaction well can contain a different set of reagents, leading to the synthesis of a unique compound. After the desired transformations are complete, the final products can be cleaved from the resin and collected for biological screening. This high-throughput approach enables the creation of large and diverse libraries of azepane-containing molecules for drug discovery and chemical biology applications.

Spectroscopic and Mechanistic Investigations of Azepane Compounds

Spectroscopic Characterization Techniques for Azepane Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the tert-Butyl 3-formylazepane-1-carboxylate molecule.

In a typical ¹H NMR spectrum, the tert-butyl group of the Boc (tert-butoxycarbonyl) protecting group is expected to produce a highly distinct, sharp singlet signal due to the nine equivalent protons. nih.gov This signal generally appears in the upfield region of the spectrum. The proton of the formyl (aldehyde) group is expected to appear as a singlet or a doublet in the downfield region, typically between 9 and 10 ppm. The protons on the azepane ring would present as a complex series of multiplets in the aliphatic region, with their specific chemical shifts and coupling patterns dependent on their stereochemical relationships.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. Key signals would include those for the two carbonyl carbons (one from the Boc group and one from the formyl group), the quaternary and methyl carbons of the tert-butyl group, and the six distinct carbons of the azepane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is generated based on typical chemical shift values for analogous functional groups.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Signal Characteristics |

| Aldehyde Proton (-CHO) | ¹H | 9.0 - 10.0 | Singlet or Doublet |

| Azepane Ring Protons (-CH-, -CH₂-) | ¹H | 1.5 - 4.0 | Complex Multiplets |

| tert-Butyl Protons (-C(CH₃)₃) | ¹H | 1.4 - 1.5 | Singlet (9H) |

| Aldehyde Carbon (-C HO) | ¹³C | 195 - 205 | |

| Carbamate (B1207046) Carbonyl (-OC O-) | ¹³C | 150 - 160 | |

| Quaternary tert-Butyl Carbon (-C (CH₃)₃) | ¹³C | 75 - 85 | |

| Azepane Ring Carbons (-C H-, -C H₂-) | ¹³C | 20 - 60 | |

| tert-Butyl Methyl Carbons (-C(C H₃)₃) | ¹³C | 25 - 30 |

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to the carbonyl groups.

The molecule contains two distinct C=O bonds: one in the aldehyde and one in the Boc carbamate group. The aldehyde C=O stretching vibration typically appears as a strong band in the region of 1740–1720 cm⁻¹. The carbamate carbonyl stretch is expected to appear as another strong band, usually around 1690–1670 cm⁻¹. mdpi.com Additionally, the spectrum would show C-H stretching vibrations for the aliphatic protons of the azepane ring and the tert-butyl group just below 3000 cm⁻¹, as well as a characteristic, weaker C-H stretch for the aldehyde proton around 2850–2750 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound This table is generated based on typical IR frequencies for relevant functional groups.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1740 - 1720 | Strong |

| Aldehyde | C-H Stretch | 2850 - 2750 | Weak to Medium |

| Carbamate (Boc) | C=O Stretch | 1690 - 1670 | Strong |

| Aliphatic/Azepane | C-H Stretch | 2980 - 2850 | Medium to Strong |

| Carbamate | C-N Stretch | 1250 - 1150 | Medium |

Mass spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and elemental composition of a compound. For this compound (C₁₂H₂₁NO₃), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by determining its exact mass. The monoisotopic mass is 227.15215 Da. uni.lu

In electrospray ionization (ESI), the compound is typically observed as protonated or sodiated adducts. uni.lu The fragmentation pattern in the mass spectrum provides valuable structural information. A common fragmentation pathway for molecules containing a tert-butyl group involves the loss of a methyl radical (CH₃•) or the neutral loss of isobutylene (B52900) (C₄H₈). researchgate.net The cleavage of the Boc group is a characteristic fragmentation. Further fragmentation would likely involve the cleavage of the azepane ring itself.

Table 3: Predicted ESI-MS Adducts and Fragments for this compound Data for adducts sourced from PubChem predictions. uni.lu

| Species | Formula | Predicted Mass-to-Charge Ratio (m/z) |

| Protonated Molecule | [M+H]⁺ | 228.15943 |

| Sodiated Molecule | [M+Na]⁺ | 250.14137 |

| Potassiated Molecule | [M+K]⁺ | 266.11531 |

| Ammonium Adduct | [M+NH₄]⁺ | 245.18597 |

Mechanistic Studies of Azepane-Forming Reactions

The synthesis of the azepane ring, a seven-membered nitrogen-containing heterocycle, can be challenging due to unfavorable cyclization kinetics. nih.gov Understanding the reaction mechanisms is crucial for developing efficient and selective synthetic strategies.

One common pathway is reductive amination . This would involve a linear precursor containing an amine at one end and an aldehyde or ketone at the other, separated by an appropriate carbon chain. Intramolecular reaction between the amine and the carbonyl group forms a cyclic iminium ion, which is then reduced to yield the azepane ring. acs.orgnih.gov

Another powerful method is ring-closing metathesis (RCM) , which would involve an acyclic diene precursor containing a nitrogen atom. mdpi.com Catalyzed by a ruthenium complex, this reaction forms the seven-membered ring and a small volatile alkene like ethene.

Acid-mediated cyclizations , such as the silyl-aza-Prins cyclization, represent another effective approach. researchgate.net These reactions proceed by generating a reactive intermediate that undergoes an intramolecular attack by a nitrogen nucleophile to form the azepane structure. The choice of catalyst, often a Lewis acid, can be critical to the outcome of the reaction. researchgate.net

The study of reaction mechanisms involves identifying the intermediates and understanding the structure of the transition states that connect them. solubilityofthings.com These species are often transient and high in energy, making their direct observation difficult. solubilityofthings.com

In azepane-forming reactions like intramolecular reductive amination, key intermediates include hemiaminals and iminium ions . For example, in the cyclization of an amino-aldehyde, the amine first attacks the aldehyde to form a cyclic hemiaminal intermediate. acs.orgnih.gov Subsequent acid-catalyzed dehydration leads to a more reactive cyclic iminium ion. acs.orgnih.gov This electrophilic iminium ion is the species that is ultimately reduced (e.g., by a hydride reagent) to form the final saturated azepane ring. The rate-determining step is often the formation of this strained seven-membered ring.

For acid-catalyzed cyclizations, carbocationic intermediates can be involved. The transition state for these reactions would be the highest energy point on the reaction coordinate, representing the moment of bond formation. solubilityofthings.com The geometry of this transition state dictates the stereochemical outcome of the reaction. Computational chemistry is often employed to model the energies and structures of these transition states and intermediates, providing insight into reaction pathways and selectivity. The stability of intermediates plays a crucial role, as they can act as "crossroads" in a reaction, dictating the final product distribution. solubilityofthings.com

Computational Chemistry Approaches in Azepane Research

Computational chemistry has emerged as an indispensable tool in the study of complex molecular systems, including functionalized azepanes such as this compound. These theoretical approaches provide deep insights into molecular structure, reactivity, and the dynamics of chemical transformations. By modeling electronic structure and potential energy surfaces, computational methods can elucidate reaction mechanisms, predict the outcomes of reactions, and analyze the conformational landscapes of flexible molecules like the seven-membered azepane ring. Techniques such as Density Functional Theory (DFT) and ab initio methods are frequently employed to calculate the energies of different molecular states, including reactants, products, and transition states. This allows for the prediction of reaction selectivity and the identification of the most stable conformations of a molecule, information that is often challenging to obtain through experimental means alone.

A significant application of computational chemistry in the context of this compound is the prediction of reaction outcomes and, particularly, stereoselectivity. The formyl group at the 3-position of the azepane ring is a key reactive site, susceptible to nucleophilic attack. The stereochemical outcome of such reactions is dictated by the facial selectivity of the carbonyl group, which is, in turn, influenced by the conformation of the azepane ring and the steric and electronic effects of its substituents, namely the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom.

Computational models can be employed to predict the diastereoselectivity of reactions such as the addition of a nucleophile (e.g., a Grignard reagent or an enolate) to the formyl group. This is achieved by calculating the energies of the transition states leading to the different possible diastereomeric products. The diastereomer formed via the lower energy transition state is predicted to be the major product. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

For instance, a hypothetical nucleophilic addition of a methylmagnesium bromide (MeMgBr) to this compound can lead to two diastereomeric alcohol products. A computational study using DFT could model the approach of the nucleophile to the two faces of the formyl group (re and si faces) for the most stable conformation of the azepane ring. The calculated activation energies for the formation of the two diastereomers would then allow for the prediction of the product ratio.

Table 1: Hypothetical DFT-Calculated Activation Energies and Predicted Product Ratios for the Nucleophilic Addition to this compound *

| Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |

| TS-1 (leading to Diastereomer A) | 0.0 | 95:5 |

| TS-2 (leading to Diastereomer B) | 1.8 |

The data in the table illustrates that a difference of 1.8 kcal/mol in the activation energies of the two competing transition states would lead to a predicted diastereomeric ratio of approximately 95:5 in favor of Diastereomer A. Such computational predictions are invaluable for designing synthetic routes that favor the formation of a desired stereoisomer.

The seven-membered azepane ring is conformationally flexible and can adopt several low-energy conformations, including chair, boat, and twist-boat forms. The presence of substituents on the ring, such as the N-Boc group and the 3-formyl group in this compound, significantly influences the relative energies of these conformations and the barriers to interconversion between them. Understanding the conformational preferences of this molecule is crucial, as it directly impacts its reactivity and biological activity.

Computational methods, particularly DFT, are powerful tools for performing detailed conformational analyses. A systematic conformational search can be carried out to identify all possible low-energy conformers. For each identified conformer, a geometry optimization is performed to find the local minimum on the potential energy surface. Subsequent frequency calculations can confirm that these are true minima and provide thermodynamic data, such as Gibbs free energies, which allow for the determination of the relative populations of the conformers at a given temperature.

The bulky tert-butoxycarbonyl group on the nitrogen atom is expected to have a profound effect on the conformational equilibrium of the azepane ring. It can introduce steric hindrance that disfavors certain conformations and may also influence the puckering of the ring. Similarly, the formyl group at the 3-position will have its own conformational preferences (e.g., equatorial vs. axial-like orientations) that are coupled to the conformation of the ring itself.

Table 2: Hypothetical Relative Gibbs Free Energies and Predicted Equilibrium Populations of the Conformers of this compound at 298 K *

| Conformer | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| Twist-Chair 1 | 0.0 | 75.8 |

| Twist-Chair 2 | 0.5 | 20.5 |

| Chair 1 | 1.2 | 3.1 |

| Boat 1 | 2.5 | 0.6 |

The hypothetical data in this table suggests that the twist-chair conformations are significantly more stable than the chair and boat forms for this particular substituted azepane. The predicted equilibrium populations indicate that the molecule would predominantly exist as a mixture of two rapidly interconverting twist-chair conformers. This detailed conformational information, derived from computational studies, is fundamental for rationalizing the observed reactivity and for the design of new azepane-based molecules with specific threedimensional structures.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes to Substituted Azepanes

The synthesis of functionalized seven-membered nitrogen heterocycles like azepanes presents a continuous challenge for organic chemists. researchgate.netresearchgate.net While five- and six-membered rings (pyrrolidines and piperidines) are common in medicinal chemistry, the azepane scaffold is notably underrepresented, creating an opportunity to explore a significant area of three-dimensional chemical space. nih.govmanchester.ac.uk Traditional methods for azepane synthesis often rely on multi-step sequences involving linear precursors followed by cyclization, such as ring-closing metathesis, or on the Beckmann rearrangement of functionalized piperidones. manchester.ac.uk These approaches can be lengthy and limit synthetic versatility, hindering the preparation of highly substituted derivatives. manchester.ac.uk

Recent research has focused on developing more direct and efficient strategies. A notable advancement is the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This method uses blue light to convert a six-membered benzenoid framework into a seven-membered 3H-azepine system, which can then be hydrogenated to yield the saturated azepane ring in just two steps. researchgate.netmanchester.ac.uk This strategy allows the substitution pattern of the starting nitroarene to be directly translated to the azepane product, streamlining access to complex, poly-functionalized systems. manchester.ac.uk

Other innovative approaches include:

Ring Expansion of Piperidines: Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org A large-scale industrial process for tert-butyl 4-oxoazepane-1-carboxylate, a related intermediate, utilizes the ring expansion of a piperidone derivative with ethyl diazoacetate. researchgate.net

Silyl-aza-Prins Cyclization: This method has been used for the synthesis of azepane derivatives from allylsilyl amines. nih.gov

Tandem Reactions: Copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes provide an efficient route to novel azepine derivatives. nih.gov

Annulation Strategies: Gold-catalyzed [5+2] annulation reactions have been developed for the efficient synthesis of azepan-4-ones. researchgate.net Similarly, [4+3] annulation of donor-acceptor cyclopropanes and azadienes offers highly stereoselective access to azepanones. bohrium.com

Table 1: Comparison of Modern Synthetic Routes to Substituted Azepanes

| Method | Starting Materials | Key Features | Advantages |

|---|---|---|---|

| Photochemical Ring Expansion | Nitroarenes | Blue light-mediated, dearomative N-insertion | Two-step process, direct translation of substitution pattern, access to complex derivatives. nih.govmanchester.ac.uk |

| Piperidine (B6355638) Ring Expansion | Substituted Piperidines | Use of diazo compounds | High stereoselectivity and regioselectivity, scalable for industrial production. rsc.orgresearchgate.net |

| Tandem Amination/Cyclization | Functionalized Allenynes, Amines | Copper(I) catalysis | Efficient access to novel functionalized azepines. nih.gov |

| [4+3] Annulation | Donor-Acceptor Cyclopropanes, Azadienes | Phosphine (B1218219) or other catalysis | High stereoselectivity for azepanones. bohrium.com |

Exploration of Unprecedented Chemical Transformations of Azepane Derivatives

The development of novel reactions to functionalize the azepane core is crucial for expanding its utility. Researchers are exploring unique transformations that leverage the distinct reactivity of this seven-membered ring system. One such area involves the use of α-imino rhodium carbenes, which can initiate a formal 1,3-migration of hydroxy and acyloxy groups, followed by selective annulation to efficiently produce azepane derivatives. bohrium.com This migration-annulation protocol represents a unique tool for synthesizing these N-heterocycles. bohrium.com

Furthermore, tandem transformations are emerging as a powerful strategy. An unprecedented reaction involving the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines leads to the formation of trifluoromethyl-substituted azepin-2-carboxylates. nih.gov The proposed mechanism involves the initial formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization. nih.gov

Organocatalysis also presents new opportunities for transforming azepine derivatives. For instance, the use of organocatalysts has enabled novel Mannich reactions and nitromethylation of dibenzo[b,f] manchester.ac.ukresearchgate.netoxazepines, which are related seven-membered imines. researchgate.net These transformations provide access to complex, enantioenriched products and demonstrate the potential for developing new asymmetric reactions for azepane-like structures. researchgate.net

Advanced Applications of tert-Butyl 3-formylazepane-1-carboxylate in Organic Synthesis

While specific, widespread applications of this compound are not extensively documented in current literature, its structure suggests significant potential as a versatile synthetic intermediate. The compound incorporates two key features: a Boc-protected azepane scaffold and a formyl (aldehyde) group at the 3-position.

The Boc-protected azepane ring serves as a conformationally flexible, saturated N-heterocyclic scaffold. Such scaffolds are of high interest in medicinal chemistry for exploring three-dimensional chemical space. nih.gov The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be readily removed under acidic conditions, allowing for subsequent functionalization of the nitrogen atom.

The formyl group is a highly reactive and versatile chemical handle for a wide array of organic transformations, including:

Reductive Amination: To introduce new amine-containing substituents and build molecular complexity.

Wittig Reaction and Related Olefinations: To form carbon-carbon double bonds, enabling the synthesis of diverse side chains.

Aldol (B89426) and Other Condensation Reactions: To form new carbon-carbon bonds and construct more elaborate molecular architectures.

Oxidation and Reduction: To access the corresponding carboxylic acid or alcohol, respectively, for further derivatization.

The utility of such a functionalized heterocyclic intermediate can be inferred from related compounds. For example, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a six-membered ring analogue, is a key intermediate in the synthesis of CDK9 inhibitors and the drug Ibrutinib. researchgate.net By analogy, this compound is a valuable building block for generating libraries of novel azepane-based compounds for drug discovery and screening against various biological targets.

The Expanding Role of Azepane Scaffolds in Modern Chemical Science

The azepane motif is an increasingly important structural unit in medicinal chemistry and drug discovery. researchgate.netlifechemicals.com Despite being less common than five- and six-membered heterocycles, the azepane ring is found in over 20 FDA-approved drugs and numerous experimental therapeutic agents. nih.gov Its significance stems from the conformational flexibility of the seven-membered ring, which can be crucial for biological activity. lifechemicals.com The ability to introduce substituents to control the ring's conformation is a key aspect of effective drug design. lifechemicals.com

Examples of marketed drugs containing the azepane scaffold include:

Azelastine: A potent, second-generation histamine (B1213489) antagonist. lifechemicals.com

Tolazamide: An oral blood glucose-lowering drug for type 2 diabetes. lifechemicals.com

The azepane framework is also present in natural products with significant biological activity, such as (-)-balanol, an ATP-competitive inhibitor of protein kinase. lifechemicals.com The growing recognition of the azepane scaffold's pharmacological relevance has spurred significant interest in its synthesis and functionalization. researchgate.netlifechemicals.com Research now focuses on creating azepane-based analogues of existing drugs that contain piperidine rings to explore new structure-activity relationships and potentially improve efficacy or selectivity. researchgate.net As synthetic methodologies become more robust and efficient, the azepane scaffold is poised to play an expanding role in the development of new therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and Alzheimer's disease. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of tert-butyl 3-formylazepane-1-carboxylate?

- Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature: Maintaining a narrow range (e.g., 0–5°C for sensitive steps) to prevent side reactions.

- pH: Adjusting acidity/basicity to stabilize intermediates (e.g., using buffered conditions for amide bond formation).

- Reaction Time: Monitoring via TLC or HPLC to avoid over-functionalization.

Purification often involves recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Answer: A combination of techniques is recommended:

- NMR Spectroscopy: H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and the formyl moiety (δ ~9.5–10 ppm for H).

- IR Spectroscopy: Peaks at ~1700 cm (C=O stretch) and ~2800 cm (aldehyde C-H stretch).

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO).

For crystalline derivatives, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles .

Advanced Research Questions

Q. How can conformational ambiguities in this compound derivatives be resolved experimentally?

- Answer: Conformational analysis often involves:

- Dynamic NMR: Low-temperature H NMR to slow ring inversion and distinguish axial/equatorial tert-butyl positions (e.g., splitting of tert-butyl signals at <−60°C).

- DFT Calculations: Explicit solvent models (e.g., chloroform) to predict thermodynamically stable conformers.

- X-ray Crystallography: Resolving crystal packing effects, as seen in hexahydro-1,3,5-triazacyclohexanes, where axial tert-butyl groups are stabilized in chair conformations .

Q. What strategies address low yields during functionalization of the formyl group in this compound?

- Answer: Common issues and solutions include:

- Byproduct Formation: Use protecting groups (e.g., Boc for amines) to block competing reactions.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance aldehyde reactivity in nucleophilic additions.

- Catalyst Optimization: Lewis acids (e.g., Sc(OTf)) or organocatalysts (e.g., proline derivatives) for asymmetric transformations.

Monitor reaction progress via LC-MS to identify intermediates .

Methodological Challenges

Q. How can researchers validate the purity of this compound for biological assays?

- Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities (<1%).

- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.

- Karl Fischer Titration: Ensure water content <0.1% for hygroscopic samples.

- Chiral Purity: Use chiral columns (e.g., Chiralpak AD-H) if stereocenters are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.